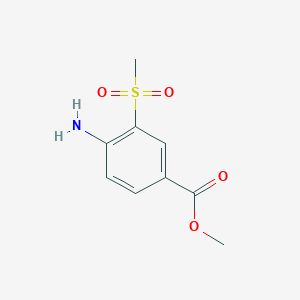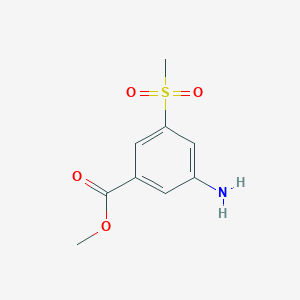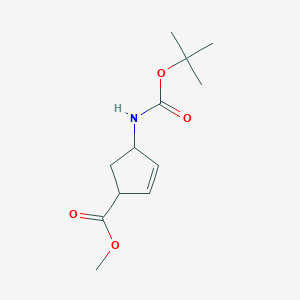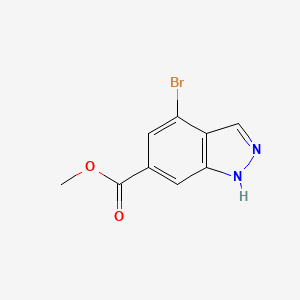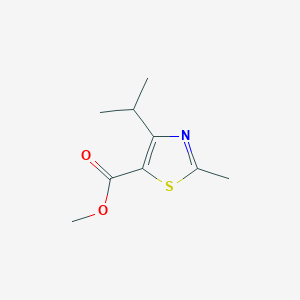
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate, also known as methyl-4-hydroxy-2-(trifluoromethyl)benzoate or MHTB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of organic compounds known as benzoates and is widely used in various fields, including pharmaceuticals, agriculture, and material sciences.
Wissenschaftliche Forschungsanwendungen
Interaction and Transformation
One study investigated the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield. This process highlights the compound's potential in synthesizing fluorine-containing analogues of salicylic acid, which could have implications in medicinal chemistry and materials science (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Synthesis of Derivatives
Another study presents a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, starting from methyl 4-(N-hydroxyacetamido)benzoate. This process is significant for the development of new pharmaceuticals, agrochemicals, and functional materials due to the desirable pharmacological and biological properties of molecules bearing the trifluoromethoxy group (Feng & Ngai, 2016).
Polymer Synthesis
Research into hybrid polymers involved the synthesis of derivatives from [4-(4-hydroxy-3-methyl naphthyl) diazenyl] benzoic acid, leading to the creation of polymers with significant biological activity. This underscores the role of such compounds in polymer chemistry and their potential applications in biomedicine and materials engineering (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).
Crystal Growth and Material Properties
The growth of methyl 4-hydroxybenzoate single crystals and their subsequent characterization for optical, thermal, and mechanical properties highlight the importance of such compounds in materials science, particularly in the development of new materials with specific physical characteristics (Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003).
Photophysical Properties
Studies on the synthesis and photophysical properties of derivatives, such as S, N, and Se-modified methyl salicylate derivatives, contribute to the understanding of the effect of substituent moieties on photophysical properties. These insights are valuable for the development of optical materials and sensors (Yoon, Kim, Kim, Kang, Sohn, & Kim, 2019).
Safety and Hazards
“Methyl 4-hydroxy-2-(trifluoromethyl)benzoate” is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and using protective gloves, eye protection, and face protection when handling the compound .
Wirkmechanismus
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound’s interaction with its targets can potentially influence various downstream effects, including the inhibition of reverse transcriptase enzymes .
Result of Action
The compound’s interaction with its targets can potentially lead to the inhibition of reverse transcriptase enzymes, which could have significant implications in the treatment of diseases like hiv .
Biochemische Analyse
Biochemical Properties
Cellular Effects
Molecular Mechanism
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSWKTCQCZAEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630626 | |
| Record name | Methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790695-49-7 | |
| Record name | Methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
